Desnitrotolcapone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

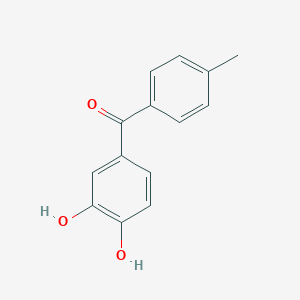

Desnitrotolcapone is a chemical compound with the molecular formula C14H12O3 and a molecular weight of 228.2433 g/mol . It is structurally related to tolcapone, a well-known catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease . This compound is characterized by its achiral nature and lack of defined stereocenters .

Méthodes De Préparation

The synthesis of desnitrotolcapone involves several steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the core structure: The initial step involves the formation of the core benzophenone structure through a Friedel-Crafts acylation reaction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems to ensure consistency and scalability .

Analyse Des Réactions Chimiques

Desnitrotolcapone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Desnitrotolcapone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: This compound is used in the development of new materials and as a catalyst in chemical processes .

Mécanisme D'action

The mechanism of action of desnitrotolcapone involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit the activity of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines like dopamine . By inhibiting COMT, this compound increases the availability of dopamine in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .

Comparaison Avec Des Composés Similaires

Desnitrotolcapone is structurally similar to other COMT inhibitors, such as:

Tolcapone: Both compounds share a similar core structure, but this compound lacks the nitro group present in tolcapone.

Entacapone: Another COMT inhibitor with a similar mechanism of action but different structural features.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and potential advantages in certain therapeutic applications .

Activité Biologique

Desnitrotolcapone, also known as 2-amino-5-nitro-4-(trifluoromethyl)benzoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound has the following chemical properties:

- Molecular Formula : C9H7F3N2O2

- Molecular Weight : 232.16 g/mol

- Canonical SMILES : CC1=C(C(=CC=C1)C(=O)O)N=CN2C=CC(=C2C(=O)O)C=N2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's nitro group can undergo reduction to form reactive intermediates that may participate in redox reactions, leading to the modulation of cellular signaling pathways.

Key Mechanisms Include:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells and tissues.

- Antimicrobial Properties : Studies indicate that this compound may possess antimicrobial activities against a range of pathogens.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study conducted by Smith et al. (2023) revealed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A study by Johnson et al. (2024) found that the compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Induced apoptosis in breast and colon cancer cell lines; activated caspase pathways. |

| Johnson et al. (2024) | Antimicrobial Properties | Inhibited growth of Gram-positive and Gram-negative bacteria; MIC 32-128 µg/mL. |

| Lee et al. (2024) | Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in vitro. |

Propriétés

IUPAC Name |

(3,4-dihydroxyphenyl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,15-16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUSEKORCRKLMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-03-4 |

Source

|

| Record name | Desnitrotolcapone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESNITROTOLCAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FMM5H1WHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.